molecular formula C12H21NO5 B6263372 3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid CAS No. 1823510-15-1

3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid

Cat. No.: B6263372
CAS No.: 1823510-15-1
M. Wt: 259.3
InChI Key:
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Description

3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the tert-butoxycarbonyl group. The final step involves the esterification of the azetidine derivative with propanoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, making the compound versatile for further synthetic applications.

Scientific Research Applications

3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Compared to similar compounds, 3-({1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid stands out due to its azetidine ring, which imparts unique reactivity and stability. The presence of the Boc group also provides a convenient handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1823510-15-1

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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